molecular formula C18H20ClN3O4S B4977552 2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide

2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide

Cat. No.: B4977552
M. Wt: 409.9 g/mol
InChI Key: RUCULAQAZLZXLM-UHFFFAOYSA-N
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Description

2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a complex structure with a chlorophenoxy group, a pyridinylsulfamoyl group, and a cyclopentylacetamide moiety, making it a valuable molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Ethanol, dichloromethane, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
  • 2-(2-chloro-phenoxy)-N-phenyl-acetamide
  • N-(3-chloro-4-methyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide

Uniqueness

2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and biological research .

Properties

IUPAC Name

2-[4-chloro-2-(pyridin-2-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-13-8-9-15(26-12-18(23)21-14-5-1-2-6-14)16(11-13)27(24,25)22-17-7-3-4-10-20-17/h3-4,7-11,14H,1-2,5-6,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCULAQAZLZXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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